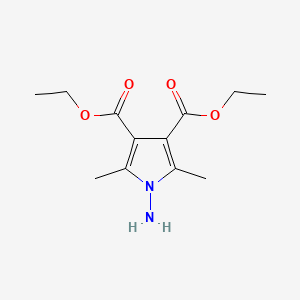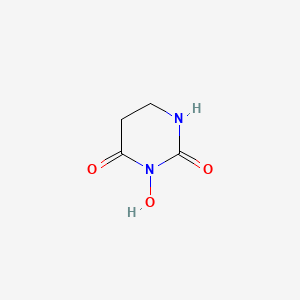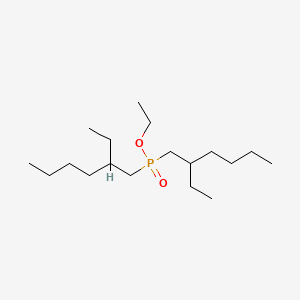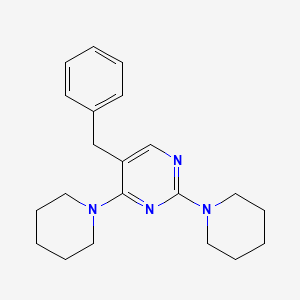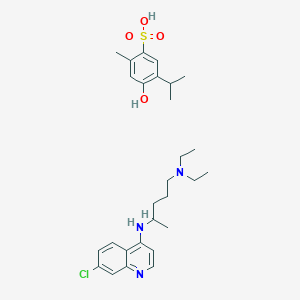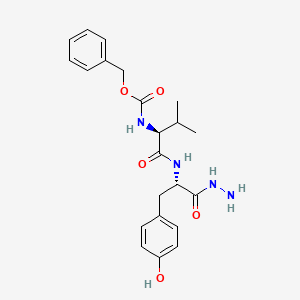
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protective group in organic synthesis, and a hydrazide functional group, which is known for its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide typically involves the protection of amino acids followed by coupling reactions. One common method involves the use of benzyl chloroformate to introduce the benzyloxycarbonyl group under mild basic conditions . The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The use of protective groups and coupling reagents is optimized to ensure efficient production while minimizing side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, is ongoing.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino acids during synthesis, while the hydrazide group can form stable complexes with metal ions or act as a nucleophile in various reactions. These interactions can modulate enzyme activity, protein function, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Benzyloxycarbonyl)-L-proline: Used as an inhibitor of prolidase and in peptide synthesis.
N-(Benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine: Utilized in peptide synthesis and as a biochemical reagent.
Uniqueness
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide is unique due to its combination of protective and reactive groups, which allows for versatile applications in synthesis and research. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable tool in multiple scientific disciplines.
Eigenschaften
CAS-Nummer |
5992-90-5 |
|---|---|
Molekularformel |
C22H28N4O5 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C22H28N4O5/c1-14(2)19(25-22(30)31-13-16-6-4-3-5-7-16)21(29)24-18(20(28)26-23)12-15-8-10-17(27)11-9-15/h3-11,14,18-19,27H,12-13,23H2,1-2H3,(H,24,29)(H,25,30)(H,26,28)/t18-,19-/m0/s1 |
InChI-Schlüssel |
MXPWFEYHDRBDHR-OALUTQOASA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NN)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
